molecular formula C7H11NO2 B13434858 (5-Ethyl-4-methyl-1,2-oxazol-3-yl)methanol

(5-Ethyl-4-methyl-1,2-oxazol-3-yl)methanol

Cat. No.: B13434858
M. Wt: 141.17 g/mol
InChI Key: OHQMZHUQRFVFRP-UHFFFAOYSA-N
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Description

Significance of Oxazole (B20620) Heterocycles in Advanced Chemical Synthesis and Chemical Biology

Oxazole and its isomeric counterpart, isoxazole (B147169), are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. biolmolchem.com These rings are prominent features in a multitude of natural products and synthetically developed small molecules with significant biological activity. nih.gov Their importance in medicinal chemistry is substantial, as the isoxazole nucleus is a key component in numerous drugs. The structural characteristics of the ring, including its ability to participate in various non-covalent interactions like hydrogen bonding, make it an effective scaffold for designing molecules that can interact with a wide range of biological targets. biolmolchem.com

The versatility of the oxazole and isoxazole frameworks has led to their association with a broad spectrum of therapeutic properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. biolmolchem.com For instance, the well-known antibiotic sulfisoxazole, used for urinary tract infections, features an isoxazole ring that is crucial for its mechanism of action, which involves the inhibition of the enzyme dihydropteroate (B1496061) synthetase. biolmolchem.com This has spurred extensive research into synthesizing novel isoxazole derivatives.

Synthetic chemists have developed numerous methods to construct the isoxazole ring. A primary and widely used method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or an alkene, which allows for the creation of highly substituted isoxazoles. nih.govnih.gov Other synthetic strategies include the condensation of β-ketoesters with hydroxylamine (B1172632) and the cyclization of o-propionyl oximes. biolmolchem.com The continuous development of such synthetic methodologies provides access to a diverse library of isoxazole-containing compounds for biological screening and the development of new chemical entities.

Academic Contextualization of (5-Ethyl-4-methyl-1,2-oxazol-3-yl)methanol within Contemporary Organic Chemistry Research

Within the broad family of isoxazole derivatives lies this compound. This specific molecule is a trisubstituted isoxazole, featuring ethyl, methyl, and hydroxymethyl groups at positions 5, 4, and 3, respectively. While detailed academic studies focusing exclusively on the synthesis or application of this particular compound are not prominent in the available literature, its structure and commercial availability as a research chemical, or "building block," place it firmly within the context of modern synthetic chemistry. biosynth.combiosynth.combldpharm.com

Chemists in academic and industrial laboratories utilize such building blocks as starting materials or intermediates for the synthesis of more complex molecules. The hydroxymethyl group (-CH₂OH) at the 3-position is a particularly useful functional handle. It can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group (e.g., a halide) to allow for the introduction of other functionalities, serving as a linchpin in the assembly of larger molecular architectures. researchgate.net

The synthesis of 3,4,5-trisubstituted isoxazoles like this compound can be achieved through established methods such as the [3+2] cycloaddition of in situ generated nitrile oxides with appropriately substituted 1,3-dicarbonyl compounds, β-ketoesters, or β-ketoamides. nih.govnih.gov The specific substitution pattern of this compound makes it a valuable precursor for creating targeted derivatives where the spatial arrangement and nature of the substituents are critical for biological activity or material properties. Its availability allows researchers to bypass early-stage synthesis and focus on late-stage functionalization to build libraries of novel compounds for screening in drug discovery and materials science programs.

Chemical Compound Data

Below are interactive tables detailing the properties of the primary compound discussed in this article.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(5-ethyl-4-methyl-1,2-oxazol-3-yl)methanol

InChI

InChI=1S/C7H11NO2/c1-3-7-5(2)6(4-9)8-10-7/h9H,3-4H2,1-2H3

InChI Key

OHQMZHUQRFVFRP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NO1)CO)C

Origin of Product

United States

Synthetic Methodologies for 5 Ethyl 4 Methyl 1,2 Oxazol 3 Yl Methanol and Its Precursors

Historical and Classical Synthetic Approaches to the 1,2-Oxazole Ring System

The synthesis of the 1,2-oxazole ring, a cornerstone of many biologically active molecules, has been a subject of chemical research for over a century. nih.govsphinxsai.com The foundational methods for constructing this heterocycle have traditionally relied on two principal strategies: the reaction of hydroxylamine (B1172632) with a three-carbon component and the 1,3-dipolar cycloaddition of nitrile oxides.

The first synthesis of the parent isoxazole (B147169) was reported by Claisen in 1903, involving the oximation of propargylaldehyde acetal. nih.gov A more general and widely adopted classical approach involves the condensation reaction between hydroxylamine and 1,3-dicarbonyl compounds or their equivalents, such as α,β-unsaturated ketones. nih.govwikipedia.org This method's primary drawback is often the formation of regioisomeric mixtures, particularly the corresponding 5-isoxazolone byproduct when β-keto esters are used. acs.org

The other major classical pathway is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile). wikipedia.orgrsc.org Nitrile oxides are typically generated in situ from aldoximes using oxidizing agents or from hydroximinoyl chlorides via dehydrohalogenation. nih.govresearchgate.net This powerful method allows for the construction of a wide variety of substituted isoxazoles, although control of regioselectivity can be a challenge. rsc.org

Table 1: Comparison of Classical Synthetic Approaches to the 1,2-Oxazole Ring
MethodKey ReactantsTypical ConditionsAdvantagesDisadvantagesReference
CondensationHydroxylamine, 1,3-Diketone/β-Keto EsterReflux in a suitable solvent (e.g., ethanol)Readily available starting materialsPotential for regioisomeric byproducts nih.govacs.org
1,3-Dipolar CycloadditionNitrile Oxide (from Aldoxime), AlkyneIn situ generation of nitrile oxide, often requires base or oxidantHigh versatility for substitution patternsRegioselectivity issues, stability of nitrile oxides nih.govrsc.org

Development of Novel Synthetic Pathways to (5-Ethyl-4-methyl-1,2-oxazol-3-yl)methanol

While classical methods established the foundation for isoxazole synthesis, contemporary research has focused on developing more efficient, selective, and environmentally benign pathways. For a specifically substituted compound like this compound, these novel routes offer significant advantages by improving yields, simplifying procedures, and reducing waste. Innovations include the development of one-pot reactions that combine multiple synthetic steps, as well as the application of microwave and ultrasound energy to accelerate reaction times and improve efficiency. nih.govrsc.orgbohrium.comnih.gov For instance, ultrasound-assisted synthesis has been shown to offer easier work-up, mild reaction conditions, high yields, and shorter reaction times for producing 3-alkyl-5-aryl isoxazoles. nih.gov

Transition Metal-Catalyzed Cyclization Strategies

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including 1,2-oxazoles. researchgate.net Catalysts based on copper, palladium, gold, and ruthenium have been employed to facilitate cycloaddition and cycloisomerization reactions with high efficiency and selectivity. rsc.orgorganic-chemistry.org

Copper(I)-catalyzed procedures are particularly prominent for the [3+2] cycloaddition of terminal alkynes and in situ generated nitrile oxides, offering excellent regioselectivity. nih.govorganic-chemistry.org Gold catalysts, such as AuCl₃, have proven effective in the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles under mild conditions. organic-chemistry.orgijpca.org Palladium-catalyzed cascade reactions have also been developed, allowing for the construction of highly functionalized isoxazoles from simple precursors like alkynyl oxime ethers and allyl halides. organic-chemistry.org These metal-catalyzed approaches circumvent the need for costly or highly toxic reagents and present novel pathways for isoxazole synthesis. beilstein-journals.org

Organocatalytic Approaches to 1,2-Oxazole Scaffolds

In the quest for more sustainable chemical processes, organocatalysis has emerged as a powerful alternative to metal-based systems. These metal-free methods avoid the cost, toxicity, and waste associated with transition metals. rsc.org For isoxazole synthesis, various organocatalytic strategies have been reported. For example, Tanyeli's group developed a one-pot cascade reaction for isoxazole derivatives using 20 mol% DABCO (1,4-diazabicyclo[2.2.2]octane) as the catalyst in water under ultrasonication. rsc.org

More complex chiral organocatalysts, such as bifunctional thioureas, have been used to achieve asymmetric synthesis of molecules containing the isoxazole moiety. rsc.org Furthermore, novel visible-light-mediated, organophotocatalyst-assisted tandem oxidative cyclizations have been developed, representing a cutting-edge, metal-free route to oxazole (B20620) and quinoxaline (B1680401) derivatives. rsc.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly guiding the development of synthetic methodologies. bohrium.com For isoxazole synthesis, this has led to protocols that minimize or eliminate the use of hazardous solvents, reduce energy consumption, and utilize renewable resources. mdpi.comnih.gov

Key green approaches include:

Ultrasonic Irradiation: Sonochemistry enhances reaction rates, improves yields, and allows for reactions under milder conditions, often reducing the need for toxic catalysts or solvents. bohrium.commdpi.com

Aqueous Media: Using water as a reaction medium avoids volatile and hazardous organic solvents, aligning with green chemistry principles. mdpi.comsemnan.ac.ir

Solvent-Free Conditions: Conducting reactions without a solvent, often with the aid of recyclable heterogeneous catalysts, represents a significant step toward sustainability. bohrium.comnih.gov

Alternative Energy Sources: The use of microwaves provides rapid and efficient heating, while natural sunlight has been employed as a clean, cheap, and non-toxic energy source for three-component reactions yielding isoxazole derivatives. nih.govsemnan.ac.ir

Use of Benign Catalysts: Agro-waste-based catalysts, such as water extract of orange fruit peel ash (WEOFPA), have been successfully used for the synthesis of isoxazoles under solvent-free conditions. nih.gov

These green strategies not only reduce the environmental impact of chemical synthesis but also often lead to higher efficiency and simpler product isolation. mdpi.comsemnan.ac.ir

Stereoselective Synthesis of Chiral Analogues of this compound

The synthesis of chiral molecules is of paramount importance in medicinal chemistry, as the biological activity of enantiomers can differ significantly. Developing stereoselective methods to produce chiral analogues of this compound is therefore a critical area of research. This involves creating one or more stereocenters in the molecule in a controlled manner.

One approach involves the use of chiral electrophiles, such as chiral epoxides, to functionalize a pre-formed isoxazole ring. Research has shown that the lithio-anion of an isoxazole can ring-open chiral epoxides like (R)-styrene oxide with complete inversion of configuration at the attacked carbon, affording a chiral alcohol derivative. umt.edu Another powerful strategy is the use of asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other. An efficient one-pot asymmetric synthesis of chiral compounds bearing both isoxazole and pyrazole (B372694) moieties has been achieved via a bifunctional thiourea-catalyzed asymmetric 1,6-addition of pyrazol-5-ones to 3-methyl-4-nitro-5-alkenylisoxazoles, yielding products with high enantioselectivities (83–94% ee). rsc.org

Enantioselective Formation of the Oxazole Ring and its Derivatives

Beyond functionalizing an existing ring, significant effort has been directed toward the enantioselective formation of the heterocyclic ring itself or its immediate precursors. Chemoenzymatic methods, which combine the selectivity of enzymes with the versatility of chemical synthesis, offer a powerful route to chiral isoxazole derivatives. acs.org Enzymes, such as lipases and oxidoreductases, can be used for the kinetic resolution of racemic intermediates or for the asymmetric transformation of prochiral substrates, leading to optically active building blocks for isoxazole synthesis.

Organocatalysis also plays a key role in the enantioselective construction of related heterocycles. For example, highly effective enantioselective syntheses of asymmetric oxazoline (B21484) derivatives have been achieved through palladium-catalyzed reactions. researchgate.net As oxazolines are closely related precursors, such methods provide a foundation for accessing chiral oxazoles. These advanced stereoselective strategies are crucial for synthesizing specific, biologically active enantiomers of complex isoxazole-containing molecules.

Table 2: Modern and Stereoselective Synthetic Approaches
ApproachMethodologyKey FeaturesReference
Transition Metal-CatalyzedAuCl₃-catalyzed cycloisomerization of acetylenic oximesMild conditions, good yields for various substitution patterns organic-chemistry.orgijpca.org
OrganocatalyticBifunctional thiourea-catalyzed 1,6-additionAsymmetric synthesis, high enantioselectivity (up to 94% ee) rsc.org
Green ChemistrySunlight-mediated three-component reaction in waterNo organic solvents or catalyst, mild conditions, high yields semnan.ac.ir
StereoselectiveChemoenzymatic synthesisHigh stereoselectivity via enzymatic resolution/transformation acs.org
StereoselectiveChiral epoxide ring-openingFunctionalization of the isoxazole ring with complete inversion of configuration umt.edu

Diastereoselective Functionalization at the Methanol (B129727) Moiety

The introduction of a new stereocenter at the methanol moiety of a chiral molecule, or the diastereoselective reaction of a prochiral methanol group adjacent to a chiral center, is a common challenge in asymmetric synthesis. In the context of this compound, assuming the presence of a chiral center elsewhere in a larger molecule incorporating this isoxazole unit, diastereoselective functionalization of the hydroxymethyl group would be of significant interest.

While direct examples for this compound are not documented, one could envision several approaches based on established asymmetric methodologies. For instance, the oxidation of the primary alcohol to an aldehyde, followed by the addition of a chiral nucleophile or the use of a chiral catalyst, could generate a new stereocenter with diastereocontrol.

Another potential avenue is the asymmetric reduction of a prochiral ketone precursor to the corresponding chiral alcohol. The Corey-Bakshi-Shibata (CBS) reduction is a well-established method for the enantioselective reduction of ketones to alcohols using a chiral oxazaborolidine catalyst. umt.edu This methodology has been successfully applied to the synthesis of various chiral isoxazole carbinols. umt.edu While this is not a direct functionalization of the methanol group, it represents a viable route to chiral isoxazole alcohols with high enantiomeric excess.

A hypothetical reaction scheme for the asymmetric reduction of a precursor ketone is presented below:

Hypothetical Asymmetric Reduction to a Chiral Isoxazole Methanol Derivative

PrecursorReagents and ConditionsProductEnantiomeric Excess (ee)
3-Acetyl-5-ethyl-4-methyl-1,2-oxazole(R)- or (S)-CBS catalyst, BH3·THF(R)- or (S)-1-(5-Ethyl-4-methyl-1,2-oxazol-3-yl)ethanolPotentially >95%

It is important to note that the success of such a reaction would be highly dependent on the specific substrate and the optimization of reaction conditions.

Chemoenzymatic Synthesis and Biocatalysis for this compound

Chemoenzymatic synthesis and biocatalysis offer powerful and environmentally benign alternatives for the production of enantiomerically pure compounds. For a chiral alcohol such as this compound, enzymatic kinetic resolution (EKR) is a particularly attractive strategy.

EKR of a racemic alcohol relies on the enantioselective acylation or deacylation catalyzed by an enzyme, most commonly a lipase (B570770). mdpi.commdpi.com This results in the separation of the two enantiomers, with one being converted to an ester and the other remaining as the unreacted alcohol. Lipases such as Candida antarctica lipase B (CAL-B) and Burkholderia cepacia lipase (BCL) are frequently employed for this purpose due to their broad substrate scope and high enantioselectivity. mdpi.comnih.gov

While a specific study on the enzymatic resolution of racemic this compound has not been reported, the successful resolution of a wide range of heterocyclic and other alcohols suggests that this methodology could be readily applied. mdpi.comnih.gov The process would typically involve the incubation of the racemic alcohol with an acyl donor, such as vinyl acetate, in an organic solvent in the presence of the chosen lipase.

The efficiency of an enzymatic resolution is often described by the enantiomeric ratio (E), which is a measure of the enzyme's ability to discriminate between the two enantiomers. High E-values (typically >100) are indicative of an efficient resolution process.

Illustrative Data on Lipase-Catalyzed Kinetic Resolution of Heterocyclic Alcohols (Analogous Systems)

Substrate (Racemic Alcohol)EnzymeAcyl DonorSolventE-valueReference
1-(1,2,3,4-Tetrahydroquinolin-1-yl)propan-2-olCAL-BVinyl AcetateToluene>328 mdpi.com
1-(7-Nitro-3,4-dihydroquinolin-1(2H)-yl)propan-2-olCAL-BVinyl AcetateToluene175 mdpi.com
N-Hydroxymethyl Vince LactamBurkholderia ambifaria LipaseVinyl AcetateDiisopropyl ether>200 researchgate.net

Based on these analogous systems, it is highly probable that a suitable lipase and reaction conditions could be identified for the efficient kinetic resolution of racemic this compound, yielding both enantiomers in high enantiomeric purity.

Reaction Mechanisms and Transformation Studies of 5 Ethyl 4 Methyl 1,2 Oxazol 3 Yl Methanol

Mechanistic Investigations of the Formation of the 1,2-Oxazole Core of (5-Ethyl-4-methyl-1,2-oxazol-3-yl)methanol

The formation of the 1,2-oxazole (isoxazole) ring is a cornerstone of heterocyclic chemistry, with several established synthetic routes. The two primary pathways for constructing the isoxazole (B147169) core are the reaction of a three-carbon component, such as a 1,3-diketone, with hydroxylamine (B1172632) hydrochloride, and the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. nih.gov

For a 3,4,5-trisubstituted isoxazole like this compound, the most direct synthetic approach involves the cyclocondensation of an appropriate β-dicarbonyl compound with hydroxylamine. nih.govrasayanjournal.co.in The likely precursor for this specific structure would be 3-methyl-2,4-heptanedione.

The reaction mechanism proceeds through a series of steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the hydroxylamine nitrogen on one of the carbonyl carbons of the β-diketone. This step can occur at either the C2 or C4 carbonyl group.

Formation of Intermediates: This attack leads to the formation of a carbinolamine intermediate. Subsequent dehydration can form an oxime intermediate. rsc.org

Cyclization and Dehydration: The remaining hydroxyl group of the oxime or the amino group of the carbinolamine then attacks the second carbonyl group in an intramolecular fashion. This cyclization event is followed by a final dehydration step to yield the aromatic isoxazole ring. nih.gov

A significant challenge in this synthesis is controlling the regioselectivity. nih.gov The reaction of an unsymmetrical β-diketone with hydroxylamine can potentially lead to two constitutional isomers. In the case of 3-methyl-2,4-heptanedione, the nucleophilic attack of hydroxylamine can occur at either carbonyl group, which could lead to the formation of both this compound and its isomer, (3-Ethyl-4-methyl-1,2-oxazol-5-yl)methanol (after reduction of the acetyl group). The regiochemical outcome is influenced by factors such as the steric and electronic properties of the substituents on the diketone and the reaction conditions (e.g., pH). nih.gov

Table 1: Plausible Mechanistic Pathways for 1,2-Oxazole Core Formation
StepDescriptionKey Intermediates
Route A: Initial attack at C2 Hydroxylamine attacks the C2 carbonyl of 3-methyl-2,4-heptanedione.Carbinolamine, Oxime at C2
Route B: Initial attack at C4 Hydroxylamine attacks the C4 carbonyl of 3-methyl-2-4-heptanedione.Carbinolamine, Oxime at C4
Cyclization Intramolecular nucleophilic attack of the oxime hydroxyl on the remaining carbonyl group.Dihydrooxazole intermediate
Dehydration Elimination of a water molecule to form the aromatic isoxazole ring.3,5-disubstituted isoxazole

An alternative, though less direct, pathway is the [3+2] cycloaddition reaction. rsc.orgbiolmolchem.com This would involve the reaction of an in-situ generated nitrile oxide (e.g., from an aldoxime) with an appropriately substituted alkyne. biolmolchem.com For the target molecule, this could involve the reaction of propanenitrile oxide with 2-pentyne-1-ol. This method also presents regiochemical challenges that need to be controlled to obtain the desired product. nih.gov

Reactivity Profile and Functional Group Transformations of the Methanol (B129727) Moiety

The presence of a primary hydroxyl group (methanol moiety) at the C3 position makes this compound a versatile intermediate for further chemical modifications. nih.gov

The primary alcohol functional group can be readily oxidized to afford either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (B109758) (CH₂Cl₂) can selectively oxidize the primary alcohol to 5-ethyl-4-methyl-1,2-oxazole-3-carbaldehyde.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will typically oxidize the primary alcohol directly to the carboxylic acid, yielding 5-ethyl-4-methyl-1,2-oxazole-3-carboxylic acid.

Reduction of the methanol moiety itself is not a typical transformation. However, the isoxazole ring can be susceptible to reductive cleavage under certain conditions, such as catalytic hydrogenation, which can open the ring to form an enaminone, demonstrating the latent functionality of the isoxazole core. lifechemicals.com

The hydroxyl group of this compound undergoes standard reactions of primary alcohols to form esters and ethers.

Esterification: The compound can be reacted with acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) to yield the corresponding esters. Alternatively, Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, can also be employed. These reactions provide access to a wide range of ester derivatives with varied functional properties.

Etherification: Ethers can be synthesized via methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. This process allows for the introduction of diverse alkyl or aryl groups, forming compounds such as 3-(alkoxymethyl)-5-ethyl-4-methyl-1,2-oxazole.

The functional groups on the molecule allow for various substitution reactions.

Nucleophilic Substitution at the Methanol Carbon: The hydroxyl group is a poor leaving group but can be converted into a good one, such as a tosylate, mesylate, or halide. For example, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding 3-(chloromethyl) or 3-(bromomethyl) derivative. These haloalkane derivatives are excellent substrates for Sₙ2 reactions, allowing for the introduction of a wide variety of nucleophiles (e.g., cyanides, azides, amines, thiolates). nih.gov

Substitution on the Isoxazole Ring: The isoxazole ring is considered an electron-deficient heterocycle, making it generally unreactive towards electrophilic aromatic substitution. Conversely, it can be susceptible to nucleophilic aromatic substitution (SₙAr), particularly if there is a good leaving group (like a halogen or nitro group) at the C3 or C5 position. rsc.org While the parent compound does not have such a leaving group on the ring, derivatization strategies could introduce one, enabling further functionalization.

Derivatization Strategies for this compound

The reactivity of the methanol moiety provides numerous avenues for derivatization, transforming the initial compound into a variety of more complex and functionalized molecules. These derivatives are valuable as advanced building blocks in medicinal chemistry and materials science. nih.govlifechemicals.comrsc.orgnih.gov

The primary transformations of the methanol group serve as entry points for constructing more elaborate molecular architectures. The isoxazole framework is a key pharmacophore in several drugs, making its derivatives highly sought after. nih.govlifechemicals.comnih.gov

The aldehyde and carboxylic acid derivatives obtained from oxidation are particularly useful.

The aldehyde can participate in Wittig reactions to form alkenes, reductive amination to form amines, and various condensation reactions to build larger carbon skeletons.

The carboxylic acid can be converted into amides via coupling with amines, or used in other transformations characteristic of carboxylic acids.

The products of nucleophilic substitution on the 3-(halomethyl) derivative are also key building blocks. For instance, reaction with sodium azide (B81097) followed by reduction provides the corresponding aminomethyl isoxazole, introducing a basic nitrogen center.

Table 2: Derivatization Strategies and Resulting Building Blocks
Reaction TypeReagentsProduct ClassPotential Applications
Oxidation PCC, DMP3-Formyl-isoxazoles (Aldehydes)Synthesis of amines, alkenes, and other heterocyles
Oxidation KMnO₄, CrO₃3-Carboxy-isoxazoles (Acids)Amide synthesis, peptide coupling, ester synthesis
Esterification RCOCl, (RCO)₂O3-(Acyloxymethyl)-isoxazoles (Esters)Prodrug design, modification of physical properties
Etherification NaH, R-X3-(Alkoxymethyl)-isoxazoles (Ethers)Introduction of lipophilic or functionalized side chains
Halogenation SOCl₂, PBr₃3-(Halomethyl)-isoxazolesKey intermediates for nucleophilic substitution
Nucleophilic Substitution NaCN on 3-(halomethyl) derivative3-(Cyanomethyl)-isoxazoles (Nitriles)Precursors for amines, carboxylic acids, and amides

These strategies highlight the utility of this compound as a versatile scaffold, allowing chemists to readily access a diverse library of functionalized isoxazole derivatives for various research and development applications. nih.govbiolmolchem.com

Modifications Enhancing Specific Chemical Reactivity

The hydroxymethyl group at the 3-position of this compound is a prime site for chemical modification to alter the compound's reactivity and potential applications. Standard organic transformations can be applied to this group to introduce new functionalities, thereby enhancing its specific chemical reactivity. Due to a lack of specific documented research on this compound, the following are plausible modifications based on the general reactivity of primary alcohols.

One of the most direct modifications is the oxidation of the primary alcohol. Mild oxidizing agents would convert the hydroxymethyl group into an aldehyde, (5-Ethyl-4-methyl-1,2-oxazol-3-yl)carbaldehyde. This transformation introduces an electrophilic carbonyl group, which can participate in a wide array of subsequent reactions, such as reductive amination, Wittig reactions, and aldol (B89426) condensations. Stronger oxidation would yield the corresponding carboxylic acid, (5-Ethyl-4-methyl-1,2-oxazol-3-yl)carboxylic acid, a versatile intermediate for the synthesis of amides, esters, and acid chlorides.

Another significant modification is esterification . The hydroxymethyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions to form esters. medcraveonline.commedcraveonline.com This modification can be used to introduce a wide variety of functional groups, potentially altering the molecule's steric and electronic properties. For instance, esterification with an acrylic acid derivative would introduce a polymerizable group, while attachment of a fluorescent carboxylic acid would yield a labeled molecule for imaging applications.

The following interactive table summarizes potential modifications of the hydroxymethyl group and their expected impact on the chemical reactivity of the parent compound.

Modification ReactionReagents/ConditionsModified Functional GroupEnhanced Reactivity Profile
Mild OxidationPCC, DMPAldehyde (-CHO)Electrophilic carbon for nucleophilic attack
Strong OxidationKMnO4, H2CrO4Carboxylic Acid (-COOH)Acyl substitution, amide and ester formation
EsterificationR-COOH, Acid CatalystEster (-COOR)Introduction of diverse R-groups
EtherificationR-X, Base (e.g., NaH)Ether (-OR)Increased stability, altered solubility

These modifications would provide a toolbox for fine-tuning the chemical properties of this compound for various synthetic purposes.

Photochemical and Electrochemical Reactivity of this compound

The photochemical and electrochemical behavior of isoxazoles is a subject of considerable interest, often involving the inherent strain of the N-O bond in the heterocyclic ring.

Photochemical Reactivity:

The isoxazole ring is known to be photoreactive, primarily due to the weak N-O bond. nih.gov Upon UV irradiation, isoxazoles can undergo a characteristic ring-opening and rearrangement cascade. nih.govacs.org The generally accepted mechanism involves the homolytic cleavage of the N-O bond to form a diradical intermediate. This is followed by rearrangement to a transient azirine intermediate, which can then ring-open to a vinyl nitrene or rearrange to a more stable oxazole (B20620). nih.gov

This photoreactivity has been harnessed in various applications, including the development of photo-crosslinking agents for chemoproteomic studies. nih.gov The ability of the isoxazole ring to form reactive intermediates upon irradiation makes it a "native" photo-cross-linker, avoiding the need for more synthetically complex and potentially perturbing photoaffinity labels.

Electrochemical Reactivity:

The electrochemical behavior of isoxazoles has been explored, often in the context of their synthesis. rsc.orgnih.govresearchgate.net Studies on 3,5-disubstituted isoxazoles have shown that they can undergo irreversible electrochemical reduction. researchgate.net The process typically involves a one-electron transfer in the rate-determining step, with a total of two electrons being transferred. researchgate.net The specific reduction potentials and mechanisms are highly dependent on the substituents present on the isoxazole ring and the experimental conditions, such as the solvent and supporting electrolyte. researchgate.net

For this compound, it is plausible that the isoxazole ring would be the primary site of electrochemical activity. The electron-donating nature of the ethyl and methyl groups, along with the hydroxymethyl group, would influence the reduction potential of the ring. However, without specific experimental data for this compound, precise electrochemical parameters cannot be determined. The electrochemical oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid is also a theoretical possibility under certain conditions, although the reactivity of the isoxazole ring might dominate.

The following table summarizes the general photochemical and electrochemical reactivity of the isoxazole ring system.

Reactivity TypeConditionsKey Intermediate(s)Major Product(s)
PhotochemicalUV IrradiationDiradical, AzirineOxazole derivatives, Ketenimines
ElectrochemicalReduction PotentialRadical anionRing-opened or reduced products

Further experimental investigation is required to fully elucidate the specific photochemical and electrochemical reactivity of this compound.

Advanced Structural Characterization and Spectroscopic Analysis of 5 Ethyl 4 Methyl 1,2 Oxazol 3 Yl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like (5-Ethyl-4-methyl-1,2-oxazol-3-yl)methanol in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a comprehensive picture of the molecule's conformation and configuration can be assembled.

Multidimensional NMR Techniques (2D-COSY, HSQC, HMBC, NOESY) for Elucidating Connectivity and Stereochemistry

While 1D ¹H and ¹³C NMR provide initial data, multidimensional NMR experiments are indispensable for unambiguously assigning signals and determining the complex structure of substituted isoxazoles. nih.govnih.gov

2D-COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would reveal a correlation between the methyl and methylene (B1212753) protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This technique allows for the definitive assignment of each carbon signal by linking it to its known proton signal. For instance, the methylene protons of the hydroxymethyl group would show a cross-peak with the corresponding methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping the molecular skeleton by identifying long-range (typically 2-3 bond) correlations between protons and carbons. nih.gov Key HMBC correlations would include the signal from the hydroxymethyl protons to the C3 and C4 carbons of the isoxazole (B147169) ring, and from the methyl protons at position 4 to carbons C3, C4, and C5. These correlations are vital for confirming the substitution pattern on the heterocyclic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects protons that are close in space, providing insights into the molecule's preferred conformation. For example, NOESY could reveal spatial proximity between the protons of the 4-methyl group and the protons of the 5-ethyl group, helping to define their relative orientation.

A summary of expected NMR data is presented below.

Interactive Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations (¹H → ¹³C)
-CH₂OH ~4.75 (s, 2H) ~57.0 C3, C4
4-CH₃ ~2.20 (s, 3H) ~11.0 C3, C4, C5
5-CH₂CH₃ ~2.75 (q, J = 7.5 Hz, 2H) ~20.0 C4, C5, 5-CH₃
5-CH₂CH₃ ~1.30 (t, J = 7.5 Hz, 3H) ~12.5 C5, 5-CH₂
C3 - ~161.0 -
C4 - ~115.0 -

Solid-State NMR for Polymorphic Forms and Supramolecular Assembly

Solid-State NMR (ssNMR) provides structural information about molecules in their crystalline or amorphous solid states. Unlike solution NMR, ssNMR can reveal details about intermolecular interactions, packing effects, and polymorphism. nih.gov For this compound, ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) would be the primary technique.

The ssNMR spectrum can be used to identify the presence of different polymorphic forms, as distinct crystal packing arrangements would result in different chemical shifts for crystallographically inequivalent carbon atoms. Furthermore, techniques such as ¹³C{¹⁴N} Rotational-Echo Double-Resonance (REDOR) can act as an "attached nitrogen test," confirming the connectivity of carbons C3 and C5 to the nitrogen and oxygen atoms within the isoxazole ring, which is a powerful tool for distinguishing between isomers. iastate.edunih.gov

High-Resolution Mass Spectrometry (HRMS) for Elucidating Fragmentation Pathways and Isotopic Signatures

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the parent molecule and its fragments. mdpi.com For C₇H₁₁NO₂, the expected exact mass of the molecular ion [M]⁺˙ is 141.0790, and HRMS can confirm this with ppm accuracy.

The fragmentation of isoxazole rings under electron ionization (EI) typically involves cleavage of the weak N-O bond, followed by rearrangements and loss of small neutral molecules. acs.org The fragmentation pathways for this compound would be influenced by its specific substituents.

Interactive Table 2: Plausible HRMS Fragments of this compound

Fragment Ion Proposed Structure/Loss Calculated Exact Mass
[M]⁺˙ C₇H₁₁NO₂ 141.0790
[M-CH₂O]⁺˙ Loss of formaldehyde 111.0684
[M-C₂H₅]⁺ Loss of ethyl radical 112.0400
[C₄H₅O]⁺ Acylium ion from ring cleavage 69.0340

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural confirmation. researchgate.net In an MS/MS experiment, the molecular ion (or a protonated molecule, [M+H]⁺) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed in a second mass analyzer. The resulting fragmentation pattern is unique to the molecule's structure and serves as a highly specific fingerprint. This technique would be invaluable for distinguishing this compound from its isomers, as they would produce different fragment ions upon CID.

Advanced Ionization Techniques in Characterization

The choice of ionization technique is critical in mass spectrometry. While Electron Ionization (EI) is a "hard" technique that causes extensive fragmentation useful for structural analysis, "soft" ionization methods are preferred for determining the molecular weight with high confidence. nih.govemory.edu

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules like this compound. uky.edu It typically generates a protonated molecule [M+H]⁺ with minimal fragmentation, providing a clear indication of the molecular weight. This intact ion is the perfect precursor for subsequent MS/MS analysis.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique suitable for less polar compounds but can also be applied here. It also tends to produce protonated molecules, complementing ESI. numberanalytics.com

Matrix-Assisted Laser Desorption/Ionization (MALDI): While more commonly used for larger molecules, MALDI could also be used and is known for producing singly charged ions, which simplifies spectral interpretation. emory.edu

X-ray Crystallography for Absolute Configuration and Solid-State Architecture

Single-crystal X-ray crystallography provides the most definitive structural information, yielding a three-dimensional map of electron density in the solid state. westminster.ac.uk This technique would unambiguously determine the bond lengths, bond angles, and torsion angles of this compound.

Crucially, X-ray crystallography would reveal the solid-state architecture, showing how individual molecules pack into a crystal lattice. mdpi.com Intermolecular interactions, such as hydrogen bonds involving the hydroxyl group of the methanol (B129727) substituent and potential π-stacking of the isoxazole rings, would be precisely characterized. This information is vital for understanding the material's physical properties.

Interactive Table 3: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~8.5
b (Å) ~10.2
c (Å) ~9.8
β (°) ~105
Volume (ų) ~820
Z 4
Calculated Density (g/cm³) ~1.14

Single-Crystal X-ray Diffraction for Molecular Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation and steric interactions.

For a compound like this compound, SC-XRD analysis would involve growing a suitable single crystal, mounting it on a goniometer, and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is then used to solve the crystal structure. Key parameters obtained from such an analysis are presented in the hypothetical data table below, based on typical values for similar small organic molecules.

Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 9.6
c (Å) 10.4
α (°) 90
β (°) 95
γ (°) 90
Volume (ų) 845

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Unlike SC-XRD, which requires a single, perfect crystal, PXRD can be performed on a polycrystalline powder. This method is crucial for identifying the crystalline phase, assessing sample purity, and determining the degree of crystallinity.

The PXRD pattern of this compound would present a unique fingerprint of diffraction peaks at specific angles (2θ), corresponding to the different lattice planes. This data is invaluable for quality control in synthetic processes and for studying polymorphism, where a compound can exist in multiple crystalline forms.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Hydrogen Bonding Networks

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, provides detailed information about the molecular vibrations and is highly sensitive to the local chemical environment. These methods are instrumental in identifying functional groups and characterizing intermolecular interactions, such as hydrogen bonding.

For this compound, the hydroxyl (-OH) group is of particular interest. In the FTIR spectrum, a broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of O-H stretching, with the broadening suggesting the presence of hydrogen bonding. The precise frequency and shape of this band can offer insights into the strength and nature of these interactions. Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FTIR data by providing information on the C-C, C-N, and C-O skeletal vibrations of the oxazole (B20620) ring.

Expected Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
O-H stretch (H-bonded) 3200-3600 FTIR, Raman
C-H stretch (alkyl) 2850-3000 FTIR, Raman
C=N stretch (oxazole) 1620-1680 FTIR, Raman
C=C stretch (oxazole) 1550-1620 FTIR, Raman

Chiroptical Spectroscopy (VCD, ECD) for Stereochemical Assignment of Chiral Analogues

While this compound itself is not chiral, the introduction of a stereocenter would create chiral analogues. Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration of these chiral molecules.

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing stereochemical information related to its vibrational transitions. ECD, which operates in the ultraviolet-visible region, provides similar information based on electronic transitions. By comparing the experimentally obtained VCD and ECD spectra with those predicted from quantum chemical calculations for a specific enantiomer, the absolute configuration of the chiral analogue can be unambiguously assigned. This is particularly crucial in pharmaceutical and biological contexts where the stereochemistry of a molecule dictates its activity.

Computational and Theoretical Studies of 5 Ethyl 4 Methyl 1,2 Oxazol 3 Yl Methanol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn dictate its reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic character. youtube.compku.edu.cn Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilic character. youtube.compku.edu.cn

For (5-Ethyl-4-methyl-1,2-oxazol-3-yl)methanol, the spatial distribution of the HOMO is expected to be localized on the electron-rich isoxazole (B147169) ring and the oxygen atom of the methanol (B129727) group, making these sites susceptible to electrophilic attack. The LUMO is likely distributed across the π-system of the isoxazole ring, indicating where nucleophilic attack would preferentially occur. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.

Table 1: Hypothetical Frontier Molecular Orbital Properties for this compound
ParameterEnergy (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and nucleophilicity.
ELUMO-1.2Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electrophilicity.
HOMO-LUMO Gap (ΔE)5.3Indicates kinetic stability and chemical reactivity; a larger gap suggests higher stability. ijopaar.com

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on their electron density. researchgate.net It offers a balance between accuracy and computational cost, making it ideal for studying molecules of this size. mdpi.com A primary application of DFT is molecular geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest energy conformation, representing its most stable structure. asianpubs.org

For this compound, geometry optimization using a functional like B3LYP with a basis set such as 6-311+G(d,p) would yield precise predictions of bond lengths, bond angles, and dihedral angles. researchgate.netindexacademicdocs.org These calculated parameters provide a detailed three-dimensional picture of the molecule and can be compared with experimental data from techniques like X-ray crystallography if available. researchgate.net

Table 2: Representative Predicted Geometric Parameters from DFT Optimization
ParameterPredicted ValueDescription
C=N Bond Length (isoxazole)~1.30 ÅTypical double bond length within the heterocyclic ring.
C-O Bond Length (ring)~1.37 ÅCarbon-oxygen single bond within the isoxazole ring.
C-CH2OH Bond Angle~110°Angle between the isoxazole ring and the methanol substituent.
O-C-C-N Dihedral Angle~0°Describes the planarity of the isoxazole ring.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations describe a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering insights into conformational changes and interactions with the surrounding environment, such as a solvent. nih.gov

For this compound, MD simulations can explore its conformational flexibility, particularly the rotation of the ethyl, methyl, and hydroxymethyl groups attached to the isoxazole ring. nih.gov These simulations reveal the preferred spatial arrangements of the molecule and the energy barriers between different conformations.

Furthermore, MD simulations are invaluable for studying solvent interactions. u-bordeaux.frresearchgate.net By placing the molecule in a simulated box of solvent molecules (e.g., water or methanol), it is possible to observe how the solvent organizes around the solute. dntb.gov.ua Key analyses include the formation and lifetime of hydrogen bonds between the methanol group's hydroxyl and solvent molecules, and the structure of the solvation shells around different parts of the molecule. u-bordeaux.frdntb.gov.ua This information is crucial for understanding the molecule's solubility and how the solvent might influence its reactivity. researchgate.net

In Silico Mechanistic Elucidation of Synthetic Pathways to this compound

Computational methods can be used to investigate the step-by-step mechanisms of chemical reactions, a process known as in silico mechanistic elucidation. nih.gov This involves calculating the energies of reactants, products, intermediates, and transition states for a proposed synthetic route.

A common method for synthesizing isoxazole rings is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.govresearchgate.net For this compound, a plausible pathway involves the reaction of a suitably generated nitrile oxide with an appropriately substituted alkyne. mdpi.com DFT calculations can model this pathway to:

Identify the transition state structures for the cycloaddition.

Calculate the activation energy, which determines the reaction rate.

Evaluate the energies of possible intermediates to confirm the most favorable reaction pathway.

This computational approach helps rationalize experimental outcomes and can guide the optimization of reaction conditions to improve yield and selectivity. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be used to confirm their identity and structure. nih.gov DFT calculations are frequently employed to predict Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. researchgate.netresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values are often scaled and compared with experimental spectra to aid in signal assignment and structure verification. nih.govscielo.br

IR Spectroscopy: DFT calculations can determine the vibrational frequencies of a molecule. ijopaar.com These frequencies correspond to the peaks in an IR spectrum and relate to the stretching and bending of specific bonds. Comparing the calculated spectrum with the experimental one helps to identify characteristic functional groups. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions. researchgate.net These transitions correspond to the absorption of light in the UV-Vis region and are used to predict the λmax values, providing insight into the molecule's electronic structure. ijopaar.comnih.gov

Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data
SpectroscopyParameterCalculated ValueExperimental Value
¹H NMR-CH2OH Proton Shift (ppm)4.654.60
¹³C NMRIsoxazole C4 Shift (ppm)112.5112.1
IRO-H Stretch (cm⁻¹)34503435
UV-Visλmax (nm)235238

Structure-Reactivity Relationship Modeling for this compound Derivatives

Understanding how changes in a molecule's structure affect its chemical reactivity or biological activity is the goal of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies. nih.govresearchgate.netresearchgate.net These models are crucial in fields like medicinal chemistry for designing more potent and selective compounds. acs.orgdundee.ac.uknih.gov

For derivatives of this compound, a QSAR study would involve creating a series of related molecules by systematically modifying the substituents (e.g., changing the ethyl group to a propyl group, or the methyl to a halogen). researchgate.netresearchgate.net For each derivative, a set of molecular descriptors is calculated using computational methods. These descriptors quantify various electronic, steric, and hydrophobic properties.

The calculated descriptors are then correlated with experimentally measured reactivity or activity using statistical methods to build a predictive QSAR model. mdpi.com This model can identify which molecular properties are most important for the desired outcome and can be used to predict the activity of new, unsynthesized derivatives, thereby streamlining the discovery process. nih.govmdpi.com

Table 4: Common Molecular Descriptors Used in SAR/QSAR Modeling
Descriptor TypeExample DescriptorsInformation Provided
ElectronicHOMO/LUMO energies, Dipole moment, Atomic chargesDescribes the molecule's ability to participate in electrostatic or orbital-controlled interactions.
StericMolecular Volume, Surface Area, Molar RefractivityDescribes the size and shape of the molecule, which influences how it fits into an active site.
HydrophobicLogP (Partition Coefficient)Describes the molecule's solubility and ability to cross biological membranes.
TopologicalWiener Index, Molecular Connectivity IndicesNumerical values that describe the branching and connectivity of the molecular structure. jocpr.com

Role of 5 Ethyl 4 Methyl 1,2 Oxazol 3 Yl Methanol As a Building Block in Complex Chemical Synthesis

Analytical Method Development for 5 Ethyl 4 Methyl 1,2 Oxazol 3 Yl Methanol in Complex Chemical Systems

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for the separation, identification, and purification of (5-Ethyl-4-methyl-1,2-oxazol-3-yl)methanol. The selection of the appropriate chromatographic technique is dictated by the analyte's properties and the specific analytical goal, such as purity determination or the isolation of related substances.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of this compound due to its high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this moderately polar compound.

Method development typically involves the systematic optimization of several key parameters to achieve adequate separation from impurities and degradants. A C18 (octadecylsilyl) column is a common starting point for the stationary phase, offering a good balance of hydrophobicity. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.com The pH of the aqueous phase can be adjusted to control the ionization state of acidic or basic impurities, thereby influencing their retention. Detection is commonly performed using a UV detector, as the isoxazole (B147169) ring system possesses a chromophore that absorbs in the UV region. mdpi.com Purity of synthesized isoxazole derivatives can be effectively checked using HPLC techniques.

Table 1: Illustrative HPLC Method Development Parameters for this compound Analysis This table contains interactive elements. You can sort and filter the data to see how different parameters affect the analysis.

ParameterConditionObservation
Stationary PhaseC18, 5 µm, 4.6 x 250 mmProvides good retention and resolution for isoxazole derivatives.
Mobile PhaseAcetonitrile:Water (60:40 v/v)Results in a retention time (tR) of approximately 5.2 minutes.
Flow Rate1.0 mL/minOptimal for sharp peaks and good separation efficiency.
Detection Wavelength230 nmCorresponds to a UV absorption maximum for the isoxazole ring, ensuring high sensitivity.
Column Temperature30 °CEnsures reproducible retention times and peak shapes.
Injection Volume10 µLStandard volume for analytical HPLC.

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. youtube.com However, the presence of the polar hydroxyl (-OH) group in this compound can lead to poor peak shape and thermal instability during GC analysis. To overcome these issues, chemical derivatization is employed to convert the analyte into a more volatile and thermally stable form. gcms.czjfda-online.com

Derivatization involves replacing the active hydrogen of the hydroxyl group with a nonpolar functional group. sigmaaldrich.com Silylation is a common approach, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, respectively. sigmaaldrich.com These derivatives are significantly more volatile and exhibit improved chromatographic behavior. researchgate.net Acylation, using reagents such as trifluoroacetic anhydride (B1165640) (TFAA), is another viable option. The choice of derivatization reagent depends on the desired volatility and the detector being used. gcms.cz

Table 2: Common Derivatization Reagents for GC Analysis of Hydroxymethyl Compounds Explore the different reagents and their resulting derivatives for gas chromatography.

Reagent ClassExample ReagentDerivative FormedKey Advantage
SilylationBSTFATrimethylsilyl (TMS) etherIncreases volatility and thermal stability.
SilylationMTBSTFAtert-Butyldimethylsilyl (TBDMS) etherForms more stable derivatives, less sensitive to moisture. sigmaaldrich.com
AcylationTrifluoroacetic Anhydride (TFAA)Trifluoroacetyl esterEnhances detectability with electron capture detectors (ECD).
AlkylationPentafluorobenzyl bromide (PFBBr)Pentafluorobenzyl (PFB) etherExcellent for trace analysis using ECD.

While this compound itself is not chiral, the development of chiral separation methods is crucial for related isoxazole derivatives that may possess stereogenic centers. mdpi.com Enantiomeric separation is vital in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological activities. Chiral chromatography, particularly chiral HPLC and supercritical fluid chromatography (SFC), is the preferred method for determining enantiomeric excess (ee). nih.govresearchgate.net

Successful enantioseparation relies on the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) (e.g., Chiralpak® series), are widely effective for a broad range of compounds, including isoxazoles. nih.govresearchgate.net Cyclodextrin-based CSPs have also demonstrated excellent enantioseparation capabilities for isoxazoline (B3343090) racemates. nih.gov The mobile phase composition, typically a mixture of a nonpolar solvent like heptane (B126788) and an alcohol modifier like ethanol (B145695) or isopropanol, is a critical parameter that must be optimized to achieve resolution. mdpi.comnih.gov

Table 3: Chiral Stationary Phases for the Separation of Azole Derivatives This table summarizes various chiral stationary phases and their applications in separating enantiomers of related compounds.

CSP TypeExample CSPTypical Mobile Phase ModeApplicability
Polysaccharide-basedChiralpak® AD-H (Amylose derivative)Normal Phase (Heptane/Ethanol)Broadly effective for many isoxazole analogues. nih.govresearchgate.net
Polysaccharide-basedMaltoShell (Maltodextrin derivative)Normal, Polar Organic, Reversed PhaseHighly effective for separating a wide range of new chiral azole compounds. mdpi.comnih.gov
Cyclodextrin-basedPerphenylcarbamate CyclodextrinNormal Phase (Hexane/Isopropanol)Demonstrated high resolution for isoxazoline racemates. nih.gov
Macrocyclic GlycopeptideVancomycin-based CSPPolar Organic, Reversed PhaseUseful for separating polar chiral azoles. mdpi.com

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Trace Analysis and Impurity Profiling

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry (MS), are indispensable for trace analysis and impurity profiling of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of the compound after derivatization. It provides not only retention time data but also mass spectra, which serve as a chemical fingerprint for structural confirmation and identification of volatile impurities. researchgate.net The fragmentation patterns observed in the mass spectrum can elucidate the structure of unknown related substances. phytopharmajournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for the analysis of the parent compound and non-volatile or thermally labile impurities. It avoids the need for derivatization and is highly sensitive. By coupling HPLC with a mass spectrometer, it is possible to obtain the molecular weight of the parent compound and each impurity as they elute from the column. This information is critical for identifying process-related impurities (e.g., starting materials, intermediates) and degradation products. researchgate.net

Table 4: Potential Impurities and their Analysis by Hyphenated Techniques This table outlines potential impurities that could be identified using GC-MS or LC-MS during the analysis of this compound.

Potential ImpurityLikely OriginAnalytical TechniqueExpected Observation
5-Ethyl-4-methylisoxazole-3-carbaldehydeOxidation of parent compoundLC-MS, GC-MS (after derivatization)Molecular ion corresponding to C7H9NO2.
5-Ethyl-4-methylisoxazole-3-carboxylic acidOver-oxidationLC-MSMolecular ion corresponding to C7H9NO3.
Unreacted Starting MaterialsIncomplete synthesisLC-MS or GC-MSMolecular ions of precursors.
Isomeric ImpuritiesSide reactions during synthesisLC-MS/MSSame molecular weight as the parent compound but different fragmentation patterns.

Spectrophotometric and Electrochemical Methods for Quantitative Analysis

While chromatography is essential for separation, spectrophotometric and electrochemical methods can offer rapid and cost-effective alternatives for quantitative analysis, particularly in quality control settings.

Spectrophotometric Methods: UV-Visible spectrophotometry can be used for the quantification of this compound in solutions where it is the primary absorbing species. The isoxazole ring contains a π-electron system that absorbs UV radiation at a characteristic wavelength (λmax). researchgate.netnist.gov According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations, which is then used to determine the concentration of unknown samples. The absorption spectra of isoxazole derivatives can be influenced by the solvent and substituents on the ring. researchgate.netglobalresearchonline.net

Electrochemical Methods: The isoxazole moiety can be electrochemically active, making it amenable to analysis by techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). electrochemsci.org These methods measure the current response of the analyte to a varying potential. The peak current is proportional to the concentration of the analyte, allowing for quantitative determination. Electrochemical methods can be highly sensitive and are useful for studying the redox behavior of the molecule. nih.govsemanticscholar.org Studies on other isoxazole derivatives have shown that they undergo oxidation or reduction at specific potentials, which can be exploited for analytical purposes. arabjchem.org

Table 5: Comparison of Quantitative Analysis Methods Compare the features of spectrophotometric and electrochemical methods for quantitative analysis.

MethodPrincipleAdvantagesLimitations
UV-Vis SpectrophotometryMeasurement of light absorption by the isoxazole chromophore.Simple, rapid, cost-effective, non-destructive.Limited selectivity; susceptible to interference from other UV-absorbing compounds.
Cyclic VoltammetryMeasurement of current response to a triangular potential sweep.Provides information on redox properties, high sensitivity.Requires an electroactive analyte; can be affected by matrix components.
Differential Pulse VoltammetryMeasurement of current before and after a potential pulse.Excellent sensitivity and lower detection limits compared to CV.More complex instrumentation than spectrophotometry.

Q & A

Q. How to validate the reproducibility of synthetic protocols across labs?

  • Methodology : Implement round-robin testing with standardized reagents and equipment. Publish detailed procedural videos or supplementary files, as emphasized in meta-analysis literature retrieval guidelines .
    05 文献检索Literature search for meta-analysis
    02:58

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.